2-(2-Fluorophenoxy)-1-(piperazin-1-yl)propan-1-onedihydrochloride
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Overview
Description
2-(2-Fluorophenoxy)-1-(piperazin-1-yl)propan-1-onedihydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(piperazin-1-yl)propan-1-onedihydrochloride typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions to form 2-(2-fluorophenoxy)propane.
Introduction of the Piperazine Ring: The intermediate is then reacted with piperazine in the presence of a suitable solvent, such as ethanol or methanol, to yield 2-(2-fluorophenoxy)-1-(piperazin-1-yl)propan-1-one.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the product with hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-1-(piperazin-1-yl)propan-1-onedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Fluorophenoxy)-1-(piperazin-1-yl)propan-1-onedihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential activity as a central nervous system agent.
Pharmacology: The compound is studied for its interactions with various neurotransmitter receptors, including serotonin and dopamine receptors.
Biological Research: It is used in studies investigating the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound’s stability and solubility make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-(piperazin-1-yl)propan-1-onedihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing the release and uptake of neurotransmitters. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenoxy)-1-(piperazin-1-yl)propan-1-one
- 2-(2-Bromophenoxy)-1-(piperazin-1-yl)propan-1-one
- 2-(2-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one
Uniqueness
2-(2-Fluorophenoxy)-1-(piperazin-1-yl)propan-1-onedihydrochloride is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to molecular targets. This fluorinated derivative often exhibits enhanced biological activity and improved pharmacokinetic properties compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C13H19Cl2FN2O2 |
---|---|
Molecular Weight |
325.20 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-1-piperazin-1-ylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C13H17FN2O2.2ClH/c1-10(13(17)16-8-6-15-7-9-16)18-12-5-3-2-4-11(12)14;;/h2-5,10,15H,6-9H2,1H3;2*1H |
InChI Key |
KSRGOLCWMOOEMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCNCC1)OC2=CC=CC=C2F.Cl.Cl |
Origin of Product |
United States |
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